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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B053968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-(4-Chlorophenoxy)benzaldehyde. Due to the limited availability of direct

experimental spectra for this specific compound in public databases, this document presents a

predictive and comparative analysis based on established spectroscopic principles and data

from structurally analogous compounds. The information herein is intended to serve as a robust

reference for researchers involved in the synthesis, identification, and quality control of this and

related chemical entities.

Chemical Structure and Properties
IUPAC Name: 2-(4-Chlorophenoxy)benzaldehyde

Molecular Formula: C₁₃H₉ClO₂

Molecular Weight: 232.66 g/mol

CAS Number: 2767675 (CID from PubChem)[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted and characteristic spectroscopic data for 2-(4-
Chlorophenoxy)benzaldehyde. These values are derived from spectral data of similar

compounds such as benzaldehyde, 4-chlorobenzaldehyde, and phenoxy-substituted aromatic

systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.3 Singlet 1H
Aldehyde proton (-

CHO)

~7.9 Doublet 1H
Aromatic proton (ortho

to -CHO)

~7.6 Triplet 1H
Aromatic proton (para

to -CHO)

~7.4 Doublet of doublets 1H
Aromatic proton (ortho

to -O-)

~7.3 Doublet 2H
Aromatic protons

(ortho to -Cl)

~7.1 Triplet 1H
Aromatic proton (meta

to -CHO)

~6.9 Doublet 2H
Aromatic protons

(meta to -Cl)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~192 Carbonyl carbon (C=O)

~160 Aromatic carbon (C-O, benzaldehyde ring)

~155 Aromatic carbon (C-O, chlorophenyl ring)

~135 Aromatic carbon (quaternary, C-CHO)

~134 Aromatic carbon (CH)

~130 Aromatic carbon (CH, chlorophenyl ring)

~129 Aromatic carbon (quaternary, C-Cl)

~125 Aromatic carbon (CH)

~122 Aromatic carbon (CH)

~119 Aromatic carbon (CH, chlorophenyl ring)

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2850, ~2750 Medium, weak
Aldehyde C-H stretch (Fermi

resonance)

~1700 Strong
Carbonyl (C=O) stretch of

aldehyde

~1590, ~1480 Medium-Strong Aromatic C=C ring stretch

~1240 Strong Aryl-O-Aryl asymmetric stretch

~1100 Medium C-Cl stretch

~830 Strong
para-disubstituted C-H bend

(out-of-plane)

~750 Strong
ortho-disubstituted C-H bend

(out-of-plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Predicted Fragment Ion Notes

234/232 [M]⁺

Molecular ion peak, showing

isotopic pattern for one

chlorine atom.

233/231 [M-H]⁺
Loss of the aldehyde

hydrogen.

205/203 [M-CHO]⁺ Loss of the formyl group.

139 [C₇H₄O₂]⁺

Fragment corresponding to the

benzaldehyde ether moiety

after loss of the chlorophenyl

group.

128/126 [C₆H₄OCl]⁺ Chlorophenoxy cation.

113/111 [C₆H₄Cl]⁺ Chlorophenyl cation.

77 [C₆H₅]⁺
Phenyl cation from further

fragmentation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-
Chlorophenoxy)benzaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.
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Use a standard pulse sequence (e.g., zg30).

Set a spectral width of approximately 16 ppm.

Employ a relaxation delay of at least 1 second.

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of approximately 220 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds).

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR

and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount

of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Data Acquisition (EI-MS):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).

Use a standard electron energy of 70 eV.

Scan a mass range of m/z 50-500.

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or introduce it via a liquid

chromatograph (LC).

Operate in both positive and negative ion modes to observe protonated molecules [M+H]⁺,

sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Visualization of Methodologies
The following diagrams illustrate the general workflow for spectroscopic analysis and the

interplay between different spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Sample Weighing & Dissolution

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Fourier Transform & Calibration (NMR) Background Subtraction (IR) Peak Identification (MS)

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Spectroscopic Techniques
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Caption: Complementary nature of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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